molecular formula C16H13FN2O2 B4478285 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

Cat. No.: B4478285
M. Wt: 284.28 g/mol
InChI Key: KFDYDXCFUTTWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fluorinated indole moiety and a hydroxyphenylacetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Hydroxyphenyl Substitution: The final step involves the substitution of the chloro group with a hydroxyphenyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The acetamide group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide may involve interactions with specific molecular targets such as enzymes or receptors. The fluorinated indole moiety can enhance binding affinity and selectivity, while the hydroxyphenylacetamide group can modulate the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide: Lacks the fluorine atom, which may result in different biological activity.

    2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide: Chlorine substitution instead of fluorine, which can affect reactivity and biological properties.

    2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Hydroxy group at a different position on the phenyl ring, which can influence the compound’s properties.

Uniqueness

The presence of the fluorine atom at the 6-position of the indole ring and the hydroxyphenylacetamide group makes 2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide unique. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

2-(6-fluoroindol-1-yl)-N-(2-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-6-5-11-7-8-19(14(11)9-12)10-16(21)18-13-3-1-2-4-15(13)20/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDYDXCFUTTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 4
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 5
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(6-fluoro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.